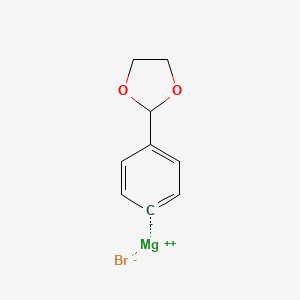

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, 0.5M in THF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, 0.5M in THF is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for the synthesis of various organic compounds .

Synthesis Analysis

This Grignard reagent can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .Molecular Structure Analysis

The empirical formula of this compound is C4H7BrMgO2 . The molecular weight is 191.31 .Chemical Reactions Analysis

As a Grignard reagent, it can undergo addition reactions with many unsaturated functional groups . It can also be used to synthesize unsaturated nucleosides .Physical And Chemical Properties Analysis

This compound is a clear to turbid yellow to green to brown solution . It has a density of 0.938 g/mL at 25 °C .Scientific Research Applications

- Azoxybenzenes, including 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, serve as essential components in liquid crystals. These materials are crucial for display technologies, such as LCD screens, due to their unique optical properties .

- Additionally, they play a role in developing synthetic compounds with diverse biological activities, such as insecticidal properties and plant growth stimulation .

- The reactivity of the azoxy group allows it to be used as a building block in fine organic synthesis. Researchers employ it to create complex molecules and ligands for coordination polymers .

- Researchers can use 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide as a reagent for Wittig olefinations, introducing a 1,3-dioxolane moiety into polymers .

- The compound serves as a key intermediate in the synthesis of febrifugine-based antimalarial drugs .

- Scientists have used similar azoxybenzenes to create ratiometric fluorescent probes for detecting specific molecules, such as cysteine .

Liquid Crystals and Materials Science

Fine Organic Synthesis and Ligands

Polymer Chemistry and Materials Engineering

Antimalarial Drug Synthesis

Fluorescent Probes and Chemical Sensing

Green Chemistry and Eco-Friendly Reductants

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

magnesium;2-phenyl-1,3-dioxolane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEFMQLXLPJDGN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263288 |

Source

|

| Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | |

CAS RN |

328000-17-5 |

Source

|

| Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)

![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)